Cbz-Lys-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

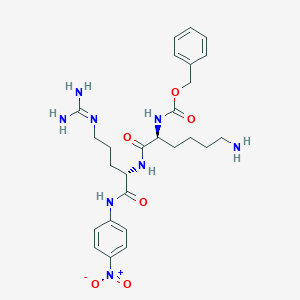

C26H36N8O6 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C26H36N8O6/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |

InChI Key |

GSXIDHCDZTUNBT-VXKWHMMOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cbz-Lys-Arg-pNA: A Chromogenic Substrate for Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide, commonly abbreviated as Cbz-Lys-Arg-pNA, is a synthetic chromogenic peptide substrate utilized extensively in biochemical and clinical research. Its primary application lies in the quantification of the enzymatic activity of several key serine proteases. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in assessing the activity of thrombin, plasmin, Factor Xa, and kallikrein.

Core Concepts

Chemical Properties and Structure

This compound is a tripeptide composed of lysine and arginine, with a carboxybenzyl (Cbz) protecting group at the N-terminus of lysine and a p-nitroanilide (pNA) group attached to the C-terminus of arginine. The pNA moiety is the key to its function as a chromogenic substrate.

| Property | Value |

| Chemical Formula | C₂₆H₃₆N₈O₆ |

| Molecular Weight | 556.61 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous buffers |

Mechanism of Action

The fundamental principle behind the use of this compound is the enzymatic cleavage of the peptide bond between arginine and p-nitroanilide by a target serine protease. Upon cleavage, the p-nitroanilide is released as a free molecule. In its free form, p-nitroanilide exhibits a strong absorbance at a wavelength of 405 nm, resulting in a distinct yellow color. The rate of the increase in absorbance at 405 nm is directly proportional to the enzymatic activity of the protease in the sample. This allows for a simple and sensitive colorimetric assay to determine enzyme kinetics.[1]

Figure 1: General mechanism of this compound cleavage.

Applications in Enzymatic Assays

This compound is a versatile substrate for a variety of serine proteases involved in critical physiological pathways.

Thrombin Activity Assay

Background: Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.

Signaling Pathway:

Figure 2: Simplified Coagulation Cascade focusing on Thrombin.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.

-

Thrombin Standard: Prepare a series of known concentrations of purified thrombin in the assay buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the thrombin standard or sample into a 96-well plate.

-

Add 50 µL of the assay buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate stock solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 37°C.

-

Record the absorbance every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Plot the rate of reaction against the known concentrations of the thrombin standards to generate a standard curve.

-

Determine the thrombin activity in the unknown samples by interpolating their reaction rates on the standard curve.

-

Plasmin Activity Assay

Background: Plasmin is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.

Signaling Pathway:

Figure 3: Fibrinolysis Pathway.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.

-

Plasmin Standard: Prepare a series of known concentrations of purified plasmin in the assay buffer.

-

-

Assay Procedure:

-

Follow the same procedure as the thrombin assay, substituting plasmin for thrombin.

-

-

Data Analysis:

-

Analyze the data as described for the thrombin assay to determine plasmin activity.

-

Factor Xa Activity Assay

Background: Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for converting prothrombin to thrombin.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.8.

-

Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.

-

Factor Xa Standard: Prepare a series of known concentrations of purified Factor Xa in the assay buffer.

-

-

Assay Procedure:

-

Follow the same procedure as the thrombin assay, substituting Factor Xa for thrombin.

-

-

Data Analysis:

-

Analyze the data as described for the thrombin assay to determine Factor Xa activity.

-

Kallikrein Activity Assay

Background: Plasma kallikrein is a serine protease that plays a role in the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation.

Signaling Pathway:

Figure 4: Kallikrein-Kinin System.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.8.

-

Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1 mM.

-

Kallikrein Standard: Prepare a series of known concentrations of purified kallikrein in the assay buffer.

-

-

Assay Procedure:

-

Follow the same procedure as the thrombin assay, substituting kallikrein for thrombin.

-

-

Data Analysis:

-

Analyze the data as described for the thrombin assay to determine kallikrein activity.

-

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the cleavage of this compound by various serine proteases. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Km (µM) | Vmax or kcat | Reference |

| Thrombin | 4.18 ± 0.22 | 127 ± 8 s⁻¹ (kcat) | [2] |

| Plasmin | 70 | 358 nmol·s⁻¹·U⁻¹ (Vmax) | [3] |

| Factor Xa | Data not readily available for this specific substrate | Data not readily available for this specific substrate | |

| Kallikrein | 235 | 337 nmol·s⁻¹·U⁻¹ (Vmax) | [3] |

Note: The kinetic parameters for Factor Xa with this compound are not consistently reported in the readily available literature. Researchers should determine these parameters empirically under their specific experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a chromogenic assay using this compound.

Figure 5: Generalized Experimental Workflow.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of hematology, inflammation, and drug discovery. Its properties as a chromogenic substrate allow for the straightforward and sensitive quantification of several key serine proteases. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in a variety of research settings. For optimal results, it is recommended that researchers validate assay conditions and, where necessary, empirically determine kinetic parameters for their specific experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cbz-Lys-Arg-pNA: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide, commonly abbreviated as Cbz-Lys-Arg-pNA, is a synthetic chromogenic substrate extensively utilized in the fields of biochemistry and pharmaceutical research. Its specific peptide sequence allows for the sensitive and specific detection of various serine proteases. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a protected dipeptide amide. The N-terminus of the lysine residue is protected by a carbobenzoxy (Cbz or Z) group, which prevents unwanted side reactions during synthesis and enzymatic assays. The C-terminus is coupled to p-nitroaniline, the chromogenic reporter group.

The chemical structure of this compound can be conceptually broken down into three key components: the N-terminal protecting group (Cbz), the dipeptide core (Lys-Arg), and the C-terminal chromophore (pNA).

Key Physicochemical Properties:

Synthesis of this compound

The synthesis of this compound is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The general approach involves the coupling of appropriately protected amino acid residues followed by the introduction of the p-nitroanilide group.

A plausible synthetic route involves:

-

Protection of Amino Acids: The lysine residue is protected at its α-amino group with a carbobenzoxy (Cbz) group. The arginine side chain (guanidinium group) may also require protection to prevent side reactions, often with a nitro or tosyl group.

-

Activation of the Carboxyl Group: The carboxyl group of the Cbz-protected lysine is activated to facilitate the formation of a peptide bond. Common activating agents include dicyclohexylcarbodiimide (DCC) or phosphorus oxychloride.

-

Coupling Reaction: The activated Cbz-Lys is reacted with arginine-p-nitroanilide to form the dipeptide this compound.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for use in sensitive enzymatic assays.

A similar synthetic strategy has been successfully employed for other peptide-p-nitroanilides, such as N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, using DCC as the coupling reagent.

Applications in Enzymatic Assays

This compound is a valuable tool for studying the kinetics of serine proteases that exhibit a preference for cleaving after arginine residues.[2] Such enzymes are pivotal in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation, making them attractive targets for drug development.

Commonly targeted enzymes include:

-

Thrombin: A key enzyme in the coagulation cascade.

-

Plasmin: The primary enzyme responsible for the breakdown of fibrin clots.

-

Factor Xa: A critical component of the prothrombinase complex in blood coagulation.

-

Kallikrein: Involved in the kinin-kallikrein system, which regulates blood pressure and inflammation.[2]

The enzymatic cleavage of the amide bond between arginine and p-nitroaniline is the fundamental principle of the assay.

Experimental Protocols

Below is a generalized protocol for a serine protease assay using a chromogenic substrate like this compound. This protocol is based on a similar assay for D-Lys(Z)-Pro-Arg-pNA and should be optimized for the specific enzyme and experimental conditions.[3]

Materials:

-

Purified serine protease (e.g., thrombin) of known concentration.

-

This compound substrate.

-

Assay Buffer: e.g., 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5.

-

Cofactors (if required, e.g., 2.5 mM Ca2+ for some proteases).[3]

-

Blocking agent (e.g., 0.1 mg/mL BSA or 0.1% PEG 8000) to prevent enzyme adsorption.[3]

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplates.

Procedure:

-

Prepare Reagents:

-

Dissolve the this compound substrate in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Further dilute with Assay Buffer to achieve the desired final concentrations.

-

Prepare a stock solution of the serine protease in Assay Buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the Assay Buffer, any necessary cofactors, and the blocking agent to each well.

-

Add varying concentrations of the this compound substrate to the wells.

-

Initiate the reaction by adding the serine protease solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in a microplate reader pre-set to 37°C (or the optimal temperature for the enzyme).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Quantitative Data

The kinetic parameters of enzymatic reactions are crucial for understanding enzyme function and for the development of inhibitors. While specific data for this compound is not widely published, data from structurally similar chromogenic substrates can provide valuable insights. The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of various p-nitroanilide substrates by human α-thrombin.

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 ± 0.22 | 127 ± 8 | [4] |

| D-Phe-Pip-Arg-pNA (S-2238) | 1.33 ± 0.07 | 91.4 ± 1.8 | [4] |

Data presented for human α-thrombin at 25°C, pH 7.8.[4]

These values demonstrate the high affinity (low Kₘ) and rapid turnover (high k꜀ₐₜ) of thrombin for these types of substrates, highlighting their utility in sensitive enzyme activity assays. It is expected that this compound would exhibit comparable kinetic parameters with thrombin and other related serine proteases.

Conclusion

This compound is a well-established and valuable tool for the study of serine proteases. Its defined chemical structure, straightforward synthesis, and the chromogenic nature of its cleavage product make it an ideal substrate for a wide range of applications in basic research and drug discovery. The ability to quantitatively measure enzyme activity with high sensitivity allows for the detailed kinetic characterization of enzymes and the screening of potential inhibitors, thereby accelerating the development of novel therapeutics.

References

- 1. N(alpha)-Carbobenzoxylysine-4-nitroanilide | C20H24N4O5 | CID 189751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Enzymes Cleaving Cbz-Lys-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide (Cbz-Lys-Arg-pNA) is a valuable tool in the study of a specific class of serine proteases. These enzymes play crucial roles in numerous physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and blood pressure regulation. This technical guide provides a comprehensive overview of the key enzymes known to cleave this compound and its structural analogs, with a focus on their kinetic properties, relevant signaling pathways, and detailed experimental protocols for their analysis.

Enzymes Cleaving this compound and Analogs

Several critical serine proteases exhibit significant activity towards this compound and structurally similar p-nitroanilide substrates. The primary enzymes of interest are thrombin, plasmin, Factor Xa, and kallikrein. Trypsin, a well-characterized digestive serine protease, also readily cleaves this substrate and is often used as a positive control in related assays. The cleavage of the p-nitroanilide (pNA) group from the peptide backbone by these enzymes results in the release of a yellow chromophore, which can be quantified spectrophotometrically at 405 nm, providing a direct measure of enzymatic activity.

Data Presentation: Kinetic Parameters

The following tables summarize the available kinetic data for the cleavage of this compound and other relevant p-nitroanilide substrates by these key enzymes. It is important to note that direct kinetic data for this compound is not available for all enzymes; in such cases, data for structurally similar and commonly used alternative substrates are provided to offer a comparative understanding of their enzymatic activity.

Table 1: Kinetic Parameters for Thrombin

| Substrate | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 | 127 | 3.0 x 10⁷ | [1] |

| D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 | 91.4 | 6.9 x 10⁷ | [1] |

| Z-Gly-Gly-Arg-AMC | Not Specified | Increased 6-fold | Increased 3-fold | Not Specified | [2] |

| H-β-Ala-Gly-Arg-pNA | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Table 2: Kinetic Parameters for Plasmin

| Substrate | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Fibrinogen | Not Specified | 6.5 | 7.1 | 1.1 x 10⁶ | [3] |

| HD-Val-Leu-Lys-pNA | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Table 3: Kinetic Parameters for Factor Xa

| Substrate | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Various p-nitroanilides | Bovine | >100 | Not Specified | 1.5 x 10¹ - 2 x 10⁶ | Not Specified |

Table 4: Kinetic Parameters for Kallikrein

| Substrate | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H-D-Pro-Phe-Arg-pNA | Plasma | Not Specified | Not Specified | Not Specified | [5] |

Table 5: Kinetic Parameters for Trypsin

| Substrate | Species | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα-CBZ-L-lysine-p-nitrophenyl ester | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Signaling Pathways and Experimental Workflows

The enzymes discussed are integral components of complex signaling cascades. Understanding these pathways is critical for contextualizing their activity and for the development of targeted therapeutics.

Thrombin Signaling Pathway

Thrombin is a central enzyme in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) on various cell types to elicit a range of cellular responses.

Caption: Thrombin generation and signaling via PARs.

Plasminogen Activation and Fibrinolysis

Plasmin is the primary enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots. Its activation from plasminogen is tightly regulated.

Caption: The plasminogen activation system.

Factor Xa in the Coagulation Cascade

Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, playing a pivotal role in the generation of thrombin.

Caption: Role of Factor Xa in the coagulation cascade.

The Kallikrein-Kinin System

The kallikrein-kinin system is a complex cascade that leads to the generation of vasoactive kinins, which are involved in inflammation, blood pressure control, and pain.

References

- 1. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 3. Specific Activity [mvls.gla.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

The Chromogenic Substrate Cbz-Lys-Arg-pNA: An In-Depth Technical Guide for Serine Protease Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide (Cbz-Lys-Arg-pNA) and its application in the detection and characterization of serine proteases. This document details the substrate's mechanism of action, provides a compilation of kinetic data, and offers detailed experimental protocols for its use in research and drug discovery.

Introduction to this compound

This compound is a synthetic peptide substrate designed to be highly susceptible to cleavage by a specific subset of serine proteases. The substrate consists of a short peptide sequence, Lysyl-Arginine, which mimics the natural cleavage sites of many serine proteases. This peptide is flanked by a Carbobenzoxy (Cbz) group at the N-terminus and a p-nitroanilide (pNA) chromophore at the C-terminus. The Cbz group provides stability and enhances substrate specificity, while the pNA group enables colorimetric detection of enzymatic activity.

In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the arginine residue and the pNA moiety, the p-nitroaniline is released. In aqueous solutions, free pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the serine protease under investigation. This principle allows for a simple and sensitive spectrophotometric assay to quantify protease activity.

Mechanism of Action

The enzymatic hydrolysis of this compound by a serine protease follows a well-established mechanism for this class of enzymes. The process involves the formation of an enzyme-substrate complex, followed by nucleophilic attack and the release of the p-nitroanilide chromophore.

Quantitative Data: Kinetic Parameters

The efficiency of a serine protease in hydrolyzing this compound is described by its Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following tables summarize the reported kinetic parameters for the hydrolysis of this compound and structurally similar p-nitroanilide substrates by several common serine proteases. It is important to note that kinetic parameters can vary depending on the specific reaction conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for Thrombin

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Peptide p-nitroanilides | Bovine α-thrombin | Varied | Varied | up to 1.1 x 10⁸ | [1] |

Note: Specific values for this compound were not individually reported in the cited broad study, but the study indicates that substrates with Arginine at the P1 position are strongly preferred by thrombin.[1]

Table 2: Kinetic Parameters for Factor Xa

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Peptide p-nitroanilides | Bovine Factor Xa | >100 | Varied | up to 2 x 10⁶ | [2] |

Note: Factor Xa generally exhibits higher Km values for p-nitroanilide substrates compared to thrombin, indicating a lower affinity.[2]

Table 3: Kinetic Parameters for Kallikrein

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα derivatives of arginine 4-nitroanilides | Porcine Pancreatic Kallikrein | Varied | Varied | - | [3] |

| H-D-Val-Leu-Lys-pNA | Human Tissue Kallikrein | Varied | Varied | - | [4] |

Note: Kallikrein kinetics with p-nitroanilide substrates can be complex, sometimes exhibiting substrate activation.[3][4]

Table 4: Kinetic Parameters for Plasmin

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Nα-CBZ-L-lysin p-nitrophenyl ester | Human Plasminogen | - | - | - | [5] |

Note: While a direct kinetic study for this compound with plasmin was not found, related substrates are readily cleaved.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH may vary depending on the specific protease.

-

Enzyme Solution: Prepare a stock solution of the serine protease in the assay buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically. For initial experiments, a concentration in the nanomolar range is often a good starting point.

-

Substrate Stock Solution: Dissolve this compound dihydrochloride in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations (e.g., 0.1 to 5 times the expected Km).

Standard Serine Protease Activity Assay

This protocol is designed for a standard 96-well microplate format.

-

Prepare the reaction mixture: In each well of a clear, flat-bottom 96-well plate, add the following in the specified order:

-

Assay Buffer to bring the final volume to 200 µL.

-

Substrate Working Solution (e.g., 20 µL of a 10x concentrated solution).

-

Enzyme Solution (e.g., 20 µL of a 10x concentrated solution).

-

-

Initiate the reaction: The reaction is typically initiated by the addition of the enzyme solution.

-

Incubate: Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure Absorbance: Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes using a microplate reader.

-

Data Analysis:

-

Plot the absorbance at 405 nm against time.

-

The initial reaction velocity (V₀) is determined from the linear portion of the curve.

-

The concentration of the product (pNA) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the solution.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

High-Throughput Screening (HTS) for Serine Protease Inhibitors

This protocol is a guideline for screening compound libraries for potential serine protease inhibitors.

-

Compound Plating: Dispense the compound library into 384-well plates at the desired screening concentration (e.g., 10 µM). Include appropriate controls (no inhibitor and a known inhibitor).

-

Enzyme Addition: Add the serine protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Substrate Addition: Add the this compound substrate solution to all wells to initiate the enzymatic reaction.

-

Incubation and Measurement: Incubate the plates at a constant temperature and measure the absorbance at 405 nm at one or more time points.

-

Hit Identification: Wells showing a significant reduction in absorbance compared to the no-inhibitor control are identified as potential hits.

Signaling Pathways

Serine proteases detectable by this compound, such as thrombin and plasmin, are key players in various physiological and pathological signaling pathways. Understanding these pathways is crucial for drug development professionals targeting these enzymes.

Thrombin Signaling Pathway

Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs).

Plasmin Signaling Pathway

Plasmin is the primary enzyme of the fibrinolytic system, responsible for dissolving blood clots. It is also involved in tissue remodeling and inflammation.

Conclusion

This compound is a valuable and versatile tool for the study of serine proteases. Its simple chromogenic readout allows for robust and sensitive quantification of enzyme activity, making it suitable for a wide range of applications, from basic research to high-throughput drug discovery. By understanding the principles of its use and the characteristics of its interaction with target enzymes, researchers can effectively employ this substrate to advance their scientific goals.

References

- 1. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate activation of porcine pancreatic kallikrein by N alpha derivatives of arginine 4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The determination of human plasminogen using Nalpha-CBZ-L-lysin p-nitrophenyl ester as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Synthesis of Cbz-Lys-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Arg-pNA, or more formally Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely utilized in the fields of biochemistry and pharmacology for the sensitive and specific assay of serine proteases. Its discovery and development are rooted in the broader history of synthetic peptide substrates designed to mimic the natural cleavage sites of these enzymes. This technical guide provides a comprehensive overview of the synthesis, experimental applications, and key quantitative data associated with this compound, serving as a valuable resource for researchers and professionals in drug development.

The core utility of this compound lies in its ability to be cleaved by specific serine proteases, such as trypsin, thrombin, plasmin, factor Xa, and kallikrein.[1] Upon enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of this color change, which can be monitored spectrophotometrically at approximately 405-410 nm, is directly proportional to the enzymatic activity under defined conditions.

Discovery and Historical Context

The use of p-nitroanilides as chromogenic substrates for proteolytic enzymes was established in the 1970s. These synthetic molecules provided a significant advancement in enzyme kinetics, allowing for continuous and quantitative monitoring of protease activity. The development of peptide-based p-nitroanilides further enhanced the specificity of these assays by incorporating amino acid sequences that are recognized by the target proteases. The design of this compound, with its dibasic amino acid sequence, was a logical progression to create a substrate with high affinity for trypsin-like serine proteases, which preferentially cleave at the C-terminus of lysine or arginine residues. The N-terminal Cbz (carbobenzoxy) group serves as a protecting group, preventing unwanted side reactions during synthesis and potentially influencing the substrate's interaction with the enzyme's active site.

Synthesis of this compound

General Solid-Phase Synthesis Protocol

The synthesis is generally carried out on a solid support resin, such as a p-methylbenzhydrylamine (MBHA) resin, which allows for the C-terminal amide to be formed. The synthesis proceeds from the C-terminus to the N-terminus.

Materials:

-

p-Methylbenzhydrylamine (MBHA) resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Lys(Boc)-OH

-

Cbz-Cl (Benzyl chloroformate) or Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)

-

p-Nitroaniline (pNA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIEA, NMM)

-

Piperidine in DMF (for Fmoc deprotection)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Characterization: Mass spectrometer (e.g., ESI-MS), NMR spectrometer

Procedure:

-

Resin Preparation: Swell the MBHA resin in DMF.

-

Attachment of p-Nitroaniline: Couple p-nitroaniline to the resin. This can be a challenging step due to the low nucleophilicity of p-nitroaniline. Specialized coupling methods or pre-activated resins may be employed.

-

First Amino Acid Coupling (Arginine):

-

Deprotect the amino group on the resin-bound pNA.

-

Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling reagent.

-

Couple the activated amino acid to the resin in the presence of a base.

-

Wash the resin thoroughly.

-

-

Second Amino Acid Coupling (Lysine):

-

Remove the Fmoc protecting group from the arginine residue using a piperidine solution.

-

Activate the carboxyl group of Fmoc-Lys(Boc)-OH.

-

Couple the activated lysine to the N-terminus of the growing peptide chain.

-

Wash the resin.

-

-

N-Terminal Capping (Cbz Protection):

-

Remove the Fmoc group from the lysine residue.

-

React the free N-terminal amino group with Cbz-Cl or Cbz-OSu in the presence of a base to introduce the benzyloxycarbonyl protecting group.

-

Wash the resin.

-

-

Cleavage and Deprotection:

-

Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf from Arginine and Boc from Lysine).

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Collect and lyophilize the fractions containing the pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Experimental Protocols

General Enzymatic Assay Protocol

The following is a generalized protocol for measuring the activity of a serine protease using this compound. Specific conditions (e.g., buffer composition, pH, temperature, and substrate/enzyme concentrations) should be optimized for each specific enzyme.

Materials:

-

This compound stock solution (e.g., in DMSO or water)

-

Purified serine protease of interest

-

Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the this compound stock solution in assay buffer to determine the optimal substrate concentration.

-

Prepare a solution of the serine protease in assay buffer. The concentration should be chosen to ensure a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add a defined volume of assay buffer.

-

Add the this compound solution to each well to achieve the desired final concentrations.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a small volume of the enzyme solution to each well.

-

Immediately place the microplate in the reader.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 405 nm over time. Readings are typically taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (rate of change of absorbance per unit time) from the linear portion of the absorbance versus time plot.

-

To determine the kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Quantitative Data

While specific kinetic data for this compound with all its target enzymes is not compiled in a single reference, data for the closely related substrate N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Cbz-Lys-pNA) with trypsin provides valuable insights into the expected kinetic parameters and their pH dependence.

Kinetic Parameters of Cbz-Lys-pNA with Trypsin

A study on the trypsin-catalyzed hydrolysis of Cbz-Lys-pNA at 25°C revealed the following pH-dependent kinetic parameters:[2][3][4]

| pH | kcat/KM (M⁻¹s⁻¹) |

| 3.13 | ~2.2 |

| 3.82 | ~15.8 |

| 4.40 | ~32.3 |

| 5.98 | ~52.8 |

| >7.0 | ~1391 (maximal) |

The maximal activity was observed at alkaline pH values, which is typical for trypsin. The kcat/KM was found to be dependent on the ionization states of the active site histidine-57 (pKa ≈ 6.75) and aspartate-189 (pKa ≈ 4.10).[2][3][4]

Expected Kinetic Parameters for this compound

Based on data for other tripeptide p-nitroanilide substrates with various serine proteases, the following are expected ranges for the Michaelis constant (Km) and catalytic rate constant (kcat) for this compound.

| Enzyme | Expected Km (µM) | Expected kcat (s⁻¹) |

| Thrombin | 1 - 20 | 50 - 150 |

| Plasmin | 10 - 100 | 10 - 50 |

| Factor Xa | 5 - 50 | 20 - 100 |

| Plasma Kallikrein | 10 - 200 | 5 - 30 |

It is important to note that these are estimated ranges, and the actual values must be determined experimentally for each enzyme and set of assay conditions.

Signaling Pathways and Logical Relationships

The enzymatic cleavage of this compound is a direct hydrolytic event and does not involve a complex signaling pathway. The logical relationship is straightforward: the presence of an active serine protease with specificity for Lys-Arg or Arg-pNA bonds leads to the cleavage of the substrate and the release of the chromophore.

Conclusion

This compound remains a valuable tool for researchers in the life sciences and drug discovery. Its synthesis, while requiring careful execution of solid-phase peptide synthesis techniques, is based on well-understood chemical principles. The straightforward and sensitive nature of the chromogenic assay allows for the robust determination of the activity of several key serine proteases. This guide provides a foundational understanding of the discovery, synthesis, and application of this important biochemical reagent, empowering researchers to effectively utilize it in their experimental workflows. Further optimization of assay conditions and determination of specific kinetic parameters for each enzyme of interest will ensure the generation of high-quality, reliable data.

References

Cbz-Lys-Arg-pNA: A Comprehensive Technical Guide to its Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide, abbreviated as Cbz-Lys-Arg-pNA, is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research for the sensitive and specific measurement of serine protease activity. This guide provides an in-depth overview of the substrate's core properties, its specificity towards key enzymes like trypsin, plasmin, and kallikrein, and detailed protocols for its application in enzymatic assays.

The fundamental principle behind the use of this compound lies in its specific cleavage by certain proteases at the carboxyl side of the arginine residue. This enzymatic hydrolysis liberates the yellow-colored p-nitroaniline (pNA), which can be readily quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity under defined conditions.

Chemical Properties

| Property | Value |

| Full Chemical Name | Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide |

| Molecular Formula | C₂₇H₃₇N₇O₆ |

| Molecular Weight | 571.63 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and water |

| Extinction Coefficient of pNA | 10,500 M⁻¹cm⁻¹ at 405 nm |

Enzyme Specificity and Kinetic Parameters

This compound is a substrate for a range of serine proteases that exhibit trypsin-like specificity, primarily cleaving peptide bonds C-terminal to arginine and lysine residues. The table below summarizes the available kinetic parameters for the hydrolysis of this compound and structurally similar substrates by trypsin, plasmin, and kallikrein. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |

| Bovine Trypsin | Nα-Cbz-L-Lysine-p-nitroanilide* | 394 - 34,600 (pH dependent) | 0.517 (maximal)[1][2] | 1391 (maximal)[2] | 8.2[3] |

| Human Plasmin | Fibrinogen | 6.5 | 7.1[4] | 1.1 x 10⁶ | 7.5[5] |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Data not available | Data not available | Data not available | 7.5 - 7.8[6][7] |

| Porcine Pancreatic Kallikrein | Extended N-aminoacyl-L-arginine methyl esters | Varies with substrate[8] | 21.5 - 2320[8] | Varies with substrate[8] | Data not available |

*Note: Data for Nα-Cbz-L-Lysine-p-nitroanilide is presented as a close analog to this compound. The kinetic parameters for this compound with trypsin are expected to be in a similar range. The Km for Nα-Cbz-L-Lysine-p-nitroanilide with trypsin is highly pH-dependent, ranging from 34.6 mM at pH 3.13 to 0.394 mM at pH 9.05[9].

Mechanism of Action

The enzymatic reaction proceeds via the canonical serine protease mechanism. The active site serine of the enzyme performs a nucleophilic attack on the carbonyl carbon of the arginine residue in the this compound substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release p-nitroaniline and form an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the Cbz-Lys-Arg dipeptide.

Figure 1. General workflow of this compound hydrolysis by a serine protease.

Experimental Protocols

General Spectrophotometric Assay Protocol

This protocol provides a general framework for measuring the activity of trypsin, plasmin, or kallikrein using this compound. Specific conditions may need to be optimized for each enzyme and experimental setup.

Materials:

-

This compound substrate solution (typically 1-2 mM in DMSO or water)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)[3]

-

Enzyme solution (e.g., Trypsin, Plasmin, or Kallikrein) of known or unknown concentration

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).

-

Prepare a stock solution of this compound. Further dilutions can be made in the Assay Buffer.

-

Prepare serial dilutions of the enzyme standard or the unknown sample in Assay Buffer.

-

-

Assay Setup:

-

To each well of the microplate, add a specific volume of Assay Buffer.

-

Add the enzyme solution (standard or sample) to the wells.

-

Include a blank control containing only the Assay Buffer and substrate, without the enzyme.

-

-

Initiate Reaction:

-

Add the this compound substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point is often around 0.1-0.5 mM.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 405 nm over time. Readings can be taken kinetically (every minute for 5-10 minutes) or as an endpoint measurement after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the kinetic curve.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (Absorbance = εcl), where ε for pNA is 10,500 M⁻¹cm⁻¹, c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Figure 2. A simplified experimental workflow for an enzyme assay using this compound.

Signaling Pathways Involving Target Enzymes

The proteases that cleave this compound are involved in numerous critical physiological and pathological signaling pathways.

Trypsin Signaling

Beyond its digestive role, trypsin acts as a signaling molecule, primarily through the activation of Protease-Activated Receptors (PARs), particularly PAR2.

Figure 3. Simplified signaling pathway of Trypsin-mediated PAR2 activation.

Plasmin Signaling

Plasmin, the primary enzyme of the fibrinolytic system, is involved in extracellular matrix degradation, cell migration, and inflammation. Its generation from plasminogen is tightly regulated.

Figure 4. Key roles of Plasmin in fibrinolysis and extracellular matrix remodeling.

Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

Figure 5. The role of Plasma Kallikrein in the Kallikrein-Kinin System.

Applications in Research and Drug Development

The specificity of this compound makes it a valuable tool in various research and development areas:

-

Enzyme Characterization: Determination of kinetic parameters (K_m_ and k_cat_) for newly identified or engineered proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of trypsin, plasmin, kallikrein, and related enzymes.

-

Clinical Diagnostics: Measurement of protease activity in biological samples (e.g., plasma, serum, tissue extracts) as potential biomarkers for various diseases, including pancreatitis, thrombosis, and inflammatory disorders.

-

Quality Control: Assessment of the purity and activity of purified enzyme preparations.

Conclusion

This compound is a robust and versatile chromogenic substrate that has become an indispensable tool for the study of serine proteases. Its well-defined specificity, coupled with the simplicity and sensitivity of the colorimetric assay, ensures its continued relevance in both basic research and clinical applications. This guide provides a comprehensive foundation for researchers and professionals to effectively utilize this compound in their experimental workflows.

References

- 1. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endotell.ch [endotell.ch]

- 6. coachrom.com [coachrom.com]

- 7. diapharma.com [diapharma.com]

- 8. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Cbz-Lys-Arg-pNA and its Chromogenic Substrate Analogs for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with the chromogenic substrate Cbz-Lys-Arg-pNA and its related compounds. This document provides a detailed overview of its alternative names, chemical properties, and applications in enzymatic assays. Furthermore, it offers a generalized experimental protocol for its use and a method for determining its enzyme kinetics.

Nomenclature and Identification

The compound commonly known as this compound is a synthetic peptide derivative used to measure the activity of various proteases. Due to the complex nature of its chemical structure, it is identified by a variety of synonyms and alternative names in scientific literature and commercial catalogs. Understanding these different naming conventions is crucial for accurate literature searches and product identification.

Table 1: Synonyms and Alternative Names for this compound and Related Compounds

| Common Abbreviation | Systematic Name | Other Names & Synonyms | CAS Number |

| This compound | Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide | Z-Lys-Arg-pNA | Not Found |

| Boc-Lys(Z)-pNA | N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine 4-nitroanilide | Boc-Lys(Cbz)-pNA, Boc-L-Lys(Z)-pNA | 51078-31-0[1] |

| Cbz-Lys-pNA | N(alpha)-Carbobenzoxylysine-4-nitroanilide | Cbz-lyspna, N-(alpha)-carbobenzoxylysine-p-nitroanilide | 70144-71-7 |

| Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA | benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride | MeOCO-Lys(Cbz)-Gly-Arg-pNA.HCl | 96559-87-4[2] |

| D-Lys(Z)-Pro-Arg-pNA | (5(R)-Amino-6-{2(S)-[4-guanidino-1-(4-nitro-phenylcarbamoyl)-butylcarbamoyl]-pyrrolidin-1(S)-yl}-6-oxo-hexyl)-carbamic acid benzyl ester | Chromozym Pca, H-D-Lys(Cbo)-Pro-Arg-pNA | 108963-69-5[3][4] |

Physicochemical Properties

The utility of this compound and its analogs as chromogenic substrates is dictated by their chemical and physical properties. These properties influence their solubility in assay buffers, stability, and interaction with target enzymes.

Table 2: Physicochemical Properties of Selected Chromogenic Substrates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA hydrochloride | C₃₀H₄₂ClN₉O₉ | 708.2[2] | 707.2794016[2] |

| N(alpha)-Carbobenzoxylysine-4-nitroanilide | C₂₀H₂₄N₄O₅ | 400.4[5] | 400.17466988[5] |

| Boc-lys(Z)-pna | C₂₅H₃₂N₄O₇ | 500.5 | Not Available |

| D-Lys(Z)-Pro-Arg-pNA | C₃₁H₄₃N₉O₇ | 653.74[3] | 653.3285[3] |

Note: Solubility information is often vendor-specific and depends on the exact formulation (e.g., salt form). It is recommended to consult the manufacturer's documentation for specific solubility data.

Principle of Chromogenic Assays

This compound and similar compounds are chromogenic substrates designed to assay the activity of proteolytic enzymes. The core principle of these assays is the enzymatic cleavage of a peptide bond, which results in the release of a chromophore, p-nitroaniline (pNA). The released pNA has a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity.

This methodology is widely employed in the study of various proteases, including thrombin, plasmin, Factor Xa, and Kallikrein.[6]

Experimental Protocols

The following sections provide a generalized protocol for a chromogenic enzyme assay using a substrate like this compound, and a methodology for determining key enzyme kinetic parameters.

General Chromogenic Assay Protocol

This protocol provides a template that should be optimized for the specific enzyme and experimental conditions.

Materials:

-

Purified enzyme of interest

-

Chromogenic substrate (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for the enzyme

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water, as recommended by the supplier).

-

Prepare a series of dilutions of the enzyme in the assay buffer.

-

Prepare a control with no enzyme.

-

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of the 96-well plate.

-

Add the enzyme dilutions to the respective wells.

-

Pre-incubate the plate at the desired temperature for a short period to allow the temperature to equilibrate.

-

-

Initiation of Reaction:

-

Add the chromogenic substrate solution to each well to initiate the enzymatic reaction.

-

The final concentration of the substrate should be optimized for the specific assay.

-

-

Measurement:

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm.

-

Take readings at regular intervals (e.g., every 1-5 minutes) for a defined period.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm against time for each enzyme concentration.

-

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, where the extinction coefficient of pNA is known.

-

Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

To gain a deeper understanding of the enzyme's interaction with the substrate, it is essential to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Procedure:

-

Varying Substrate Concentrations:

-

Set up the assay as described above, but keep the enzyme concentration constant and vary the concentration of the chromogenic substrate over a wide range.

-

-

Data Collection:

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software to determine Vₘₐₓ and Kₘ.

-

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to graphically determine these parameters.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a chromogenic enzymatic assay.

References

- 1. 51078-31-0,Boc-Lys(Cbz)-pNA,Boc-Lys(Cbz)-pNA,Boc-K(Cbz)-pNA,杭州专肽生物的产品 [allpeptide.com]

- 2. Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA | C30H42ClN9O9 | CID 131676727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N(alpha)-Carbobenzoxylysine-4-nitroanilide | C20H24N4O5 | CID 189751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Chromogenic Substrate Cbz-Lys-Arg-pNA: A Technical Guide for Thrombin Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the chromogenic substrate Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide (Cbz-Lys-Arg-pNA) in thrombin research. Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade and a key target in the development of anticoagulant therapies. The use of specific and sensitive substrates like this compound is fundamental for accurately characterizing thrombin activity and for the screening of potential inhibitors. This document provides a comprehensive overview of the substrate's properties, detailed experimental protocols, and a comparative analysis of its kinetic parameters, alongside visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Thrombin and Chromogenic Substrates

Thrombin (Factor IIa) is the final effector protease of the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Due to its central role, thrombin is a major target for antithrombotic drug development.

Chromogenic substrates are synthetic peptides that mimic the natural cleavage site of a protease. They are composed of a short amino acid sequence coupled to a chromophore, typically p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released, resulting in a measurable color change. The rate of color development is directly proportional to the enzymatic activity. This compound is designed to be a substrate for proteases that cleave after an arginine residue, a characteristic of thrombin. While it is also recognized by other proteases like plasmin and Factor Xa, its utility in specific assay conditions allows for the focused study of thrombin.[1]

Data Presentation: Kinetic Parameters of Thrombin Substrates

The efficiency of a substrate is characterized by its kinetic constants, the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Substrate | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Chromozym TH | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | 30.4 |

| S-2238 | H-D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | 91.4 ± 1.8 | 68.7 |

| Spectrozyme TH | H-D-HHT-Ala-Arg-pNA | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Pefachrome® TH 5244 | Tos-Gly-Pro-Arg-pNA | 25.60 | 16.31 | 0.64 |

| Pefachrome® TH 5251 | H-D-CHA-Ala-Arg-pNA | 20.34 | 14.71 | 0.72 |

| Pefachrome® FXIIa/TH 5253 | H-D-CHA-Gly-Arg-pNA | 49.80 | 25.06 | 0.50 |

Note: The kinetic constants can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength). The data presented here are compiled from various sources for comparative purposes.[2][3][4]

Experimental Protocols

Preparation and Handling of this compound

Solubility and Storage: this compound is typically soluble in organic solvents like DMSO.[5] For aqueous buffers, it is advisable to first dissolve the peptide in a small amount of DMSO and then dilute it with the desired buffer. Stock solutions should be stored at -20°C or -80°C to prevent degradation.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Stock Solution Preparation (Example):

-

Weigh out the desired amount of this compound powder.

-

Dissolve the powder in a minimal volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots at -20°C or -80°C.

Thrombin Activity Assay

This protocol provides a general framework for measuring thrombin activity using this compound in a 96-well plate format.

Materials:

-

Human α-thrombin

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of human α-thrombin in the assay buffer to the desired concentration (e.g., 1-10 nM).

-

Prepare a series of dilutions of the this compound substrate in the assay buffer. The final concentrations in the well should ideally span a range around the expected Km value.

-

Add 50 µL of the thrombin working solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the this compound dilutions to the wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time curve.

Thrombin Inhibition Assay

This protocol is designed to screen for and characterize thrombin inhibitors.

Materials:

-

Human α-thrombin

-

This compound

-

Test inhibitor compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of human α-thrombin in the assay buffer (e.g., 2X the final desired concentration).

-

Prepare a series of dilutions of the test inhibitor compound in the assay buffer.

-

Add 25 µL of the thrombin working solution to each well.

-

Add 25 µL of the inhibitor dilutions (or buffer for the control) to the corresponding wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a working solution of this compound in the assay buffer (e.g., 2X the final desired concentration, typically near the Km value).

-

To initiate the reaction, add 50 µL of the this compound working solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

Mandatory Visualizations

Thrombin Signaling in Platelet Activation

Thrombin is a potent activator of platelets, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. This signaling cascade is a critical area of research for the development of antiplatelet therapies.

Caption: Thrombin-mediated platelet activation via PAR1 and PAR4 signaling pathways.

Experimental Workflow for Thrombin Inhibitor Screening

The following diagram illustrates a typical workflow for high-throughput screening of potential thrombin inhibitors using a chromogenic substrate like this compound.

Caption: A generalized workflow for screening thrombin inhibitors using a chromogenic assay.

Logical Relationship of Assay Components

This diagram illustrates the fundamental principle of the chromogenic assay for measuring thrombin activity.

Caption: The principle of thrombin activity measurement using a chromogenic pNA substrate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peptide nucleic acids tagged with four lysine residues for amperometric genosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. loxo.de [loxo.de]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Use of Chromogenic Substrates in Plasmin Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in measuring plasmin activity using the chromogenic substrate Nα-Carbobenzoxy-L-lysyl-L-arginine-p-nitroanilide (Cbz-Lys-Arg-pNA). This document details the underlying biochemical pathways, offers step-by-step experimental protocols, presents relevant quantitative data, and includes visualizations to clarify complex processes.

Introduction to the Plasminogen Activation System

The plasminogen activation system is a crucial enzymatic cascade primarily involved in fibrinolysis—the dissolution of fibrin blood clots—and plays significant roles in tissue remodeling, cell migration, and wound healing.[1] The central enzyme of this system is plasmin, a serine protease that circulates in the blood as an inactive zymogen, plasminogen.[2][3]

The Role of Plasmin

Chromogenic Substrates for Plasmin Activity

To study the kinetics of plasmin and the effects of its activators and inhibitors, researchers widely employ chromogenic substrates. These are synthetic peptides that mimic the natural cleavage site of the enzyme and are conjugated to a chromophore, typically p-nitroaniline (pNA). This compound is a substrate used in the enzymatic analysis of several proteases, including plasmin.[6][7] When cleaved by plasmin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically. This allows for a simple and sensitive method to measure enzymatic activity in real-time.[7][8]

Principle of the Chromogenic Assay

The chromogenic assay for plasmin activity is a continuous spectrophotometric rate determination method.[9] The fundamental principle relies on the enzymatic cleavage of a synthetic substrate by plasmin.

Mechanism of Action

Plasmin is a serine protease that primarily cleaves peptide bonds after lysine and arginine residues.[1] The substrate this compound is designed to exploit this specificity. The reaction proceeds as follows:

This compound (Colorless) + Plasmin → Cbz-Lys-Arg (Peptide) + p-Nitroaniline (Yellow)

The rate of the reaction is directly proportional to the activity of the plasmin enzyme in the sample. By measuring the increase in absorbance at a wavelength of 405 nm over time, the enzymatic activity can be accurately calculated.[8][10]

Experimental Protocols

The following is a generalized protocol for determining plasmin activity using a chromogenic substrate in a 96-well microplate format. This protocol may require optimization depending on the specific experimental conditions and sample types.

Required Materials

-

Purified plasmin or biological sample containing plasmin

-

Chromogenic substrate (e.g., this compound or similar such as H-D-Val-Leu-Lys-pNA)

-

Assay Buffer (e.g., Tris-buffered saline (TBS) or phosphate buffer, pH 7.5)[9][10]

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well clear, flat-bottom microplates

-

Standard laboratory pipettes and consumables

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer such as 0.15 M Potassium Phosphate buffer, pH 7.5.[10] For some applications, the buffer may be supplemented with 1% Bovine Serum Albumin (BSA).[10]

-

Plasmin Standard/Sample: Reconstitute or dilute the plasmin enzyme or experimental sample to the desired concentration range using cold assay buffer. For a standard curve, prepare a series of dilutions (e.g., 0 to 250 ng/well).[11] Keep on ice.

-

Substrate Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in 1mM HCl).[10] Just before the assay, dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM to 1.3 mM).[9][10]

Assay Procedure (Microplate Method)

-

Plate Setup: Add standards, samples, and controls to the wells of a 96-well plate. For each sample, it is recommended to prepare a "Sample Background Control" well, which will contain the sample but no substrate, to account for any intrinsic absorbance.[11] Adjust the volume in each well to 50 µL with Assay Buffer.[12]

-

Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to allow the samples to reach the reaction temperature.[9]

-

Initiate Reaction: Add 50 µL of the pre-warmed Substrate Solution to all wells (except the background controls). The total reaction volume will be 100 µL.[12]

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a total of 10-60 minutes.[8][11]

Calculation of Plasmin Activity

-

Determine Rate of Reaction: For each well, calculate the change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.

-

Subtract Blank: Subtract the rate of the blank (a well containing buffer and substrate but no enzyme) from all sample and standard readings.

-

Calculate Activity: Plasmin activity can be calculated using the Beer-Lambert law: Activity (mol/L/min) = (ΔA405/min) / (ε * l) Where:

-

ΔA405/min is the rate of absorbance change.

-

ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹).

-

l is the path length of the sample in cm (for a 100 µL volume in a standard 96-well plate, this must be measured or calculated, it is not 1 cm). Alternatively, activity can be determined by comparing the sample's rate to a standard curve generated from known concentrations of active plasmin.

-

Quantitative Data from Plasmin Activity Studies

The following tables summarize key quantitative parameters related to plasmin and its activation, derived from various studies. Note that different chromogenic substrates may be used, which can influence the absolute values.

| Enzyme/Complex | Substrate/Reactant | K_m_ (µM) | k_cat_ (s⁻¹) |

| Urokinase (Plasminogen Activation) | NH₂-terminal Lys-Plasminogen | 40.7 ± 6.2 | 2.59 ± 0.31 |

| Plasmin 1 & 2 | Fibrinogen / Fibrin | 6.5 | 7.1 |

| Miniplasmin | Fibrinogen / Fibrin | 20.0 | 3.58 |

| Table 1: Kinetic parameters of plasmin and its activators. Data compiled from studies on plasminogen activation and fibrin hydrolysis.[13][14] |

| Inhibitor | Target | K_i_ (mM) | Assay Context |

| L-Lysine | Plasmin-Streptokinase | 116 | Inhibition of benzyloxycarbonyl-L-lysine p-nitrophenyl ester hydrolysis |

| L-Lysine | Plasminogen Activation | 8 | Inhibition of plasminogen activation by the activator complex |

| L-Lysine | Plasmin | 3 | Inhibition of fibrinolysis by plasmin |

| Table 2: Inhibition constants (K_i_) for L-lysine in different plasmin-related reactions, demonstrating its role as a competitive inhibitor.[7] |

Visualizing Key Processes and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The Plasminogen Activation Pathway.

Caption: Experimental Workflow for a Chromogenic Plasmin Assay.

Caption: Core Principle of the Chromogenic Assay.

References

- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 2. Plasminogen activator - Wikipedia [en.wikipedia.org]

- 3. Urokinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasminogen Assays [practical-haemostasis.com]

- 8. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 10. endotell.ch [endotell.ch]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Kinetic studies of the urokinase catalysed conversion of NH2-terminal lysine plasminogen to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of p-Nitroanilide in Chromogenic Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with p-nitroanilide (pNA) based chromogenic assays. These assays are fundamental tools in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development, for the quantitative determination of enzyme activity.

Core Principle of p-Nitroanilide-Based Chromogenic Assays

Chromogenic assays utilizing p-nitroanilide rely on a straightforward yet sensitive mechanism. A specific peptide sequence, recognized by the enzyme of interest, is chemically linked to p-nitroaniline via an amide bond. This peptide-pNA conjugate is colorless. In the presence of the active enzyme, the amide bond is hydrolyzed, releasing the p-nitroanilide molecule. Free p-nitroaniline has a distinct yellow color, which can be quantified spectrophotometrically. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzyme's activity.

The absorbance of the liberated p-nitroaniline is typically measured at or near its absorption maximum, which is around 405 nm.[1][2] The molar extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating the concentration of the product and, consequently, the enzyme's activity.

The fundamental chemical transformation in a pNA-based chromogenic assay is the enzymatic cleavage of a peptide bond. The specificity of the assay is conferred by the amino acid sequence of the peptide moiety of the substrate, which is designed to be a selective target for a particular protease.

Caption: General mechanism of a p-nitroanilide-based chromogenic assay.